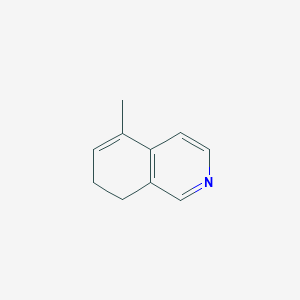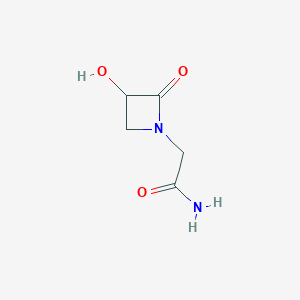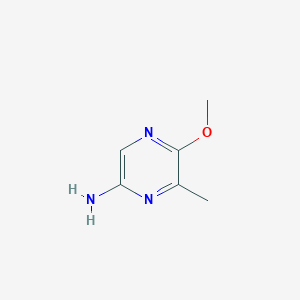![molecular formula C10H12N2 B11922130 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B11922130.png)
7-Ethyl-5-methylpyrazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethyl-5-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and material science. The unique structure of this compound, which includes a fused pyrazole and pyridine ring, makes it an interesting subject for research.
Métodos De Preparación
The synthesis of 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylpyrazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
7-Ethyl-5-methylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and ethanol, as well as catalysts like palladium on carbon and bases like potassium carbonate. Major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has shown its potential as a lead compound for the development of new therapeutic agents targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar compounds to 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine include other pyrazolo[1,5-a]pyridine derivatives, such as:
- 7-Methylpyrazolo[1,5-a]pyridine
- 5-Ethylpyrazolo[1,5-a]pyridine
- 7-Ethyl-5-methylpyrazolo[1,5-a]pyrimidine
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity .
Propiedades
Fórmula molecular |
C10H12N2 |
|---|---|
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
7-ethyl-5-methylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H12N2/c1-3-9-6-8(2)7-10-4-5-11-12(9)10/h4-7H,3H2,1-2H3 |
Clave InChI |
RKCUYBXGCPLBBO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC2=CC=NN21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Aminopyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11922073.png)



![2,6-Diazaspiro[3.3]heptane hydrochloride](/img/structure/B11922090.png)
![2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one](/img/structure/B11922093.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11922096.png)
![4-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922100.png)

![Pyrazolo[1,5-a]pyridine-3,7-diamine](/img/structure/B11922117.png)
![3-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11922119.png)

![(1AS,6R,6aR)-6,6a-dihydro-1aH-indeno[1,2-b]oxiren-6-ol](/img/structure/B11922129.png)
